![molecular formula C9H11NO2 B108217 N-ethyl-3-hydroxybenzamide CAS No. 15788-98-4](/img/structure/B108217.png)
N-ethyl-3-hydroxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-ethyl-3-hydroxybenzamide derivatives has been explored in various contexts, with each study aiming to develop compounds with potential biological activity or as intermediates for further chemical transformations. For instance, the synthesis of a tritiated photoaffinity analog of an influenza fusion inhibitor involved the tritiation of a cyclohexylmethylamine derivative, followed by coupling with acetyl 5-azidosalicylic acid chloride, yielding a compound with high radiochemical purity and specific activity . Another study reported the synthesis of a compound with antiproliferative activity against cancer cell lines, which was achieved by condensing 3-methoxybenzoic acid with a chlorothienopyrimidinyl ethanediamine derivative . Similarly, modifications of the amide bond and alkyl chain of a dopamine receptor ligand were performed to study the structure-affinity relationship, affecting the receptor affinity . The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was carried out by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, yielding a compound suitable for metal-catalyzed C–H bond functionalization reactions .
Molecular Structure Analysis
The molecular structure of synthesized benzamide derivatives is crucial for their potential biological activity and interaction with target molecules. X-ray diffraction analysis has been used to determine the crystal structure of synthesized compounds, revealing their molecular conformations and the presence of intramolecular hydrogen bonds . Density functional theory (DFT) calculations have been employed to compare optimized geometric bond lengths and angles with experimental values, providing insights into the electronic structure of the molecules . Hirshfeld surface analysis has been used to quantitatively analyze intermolecular interactions in crystal structures .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored through various reactions. One study described the one-pot reactions of N-(mesyloxy)phthalimides with secondary amines to afford 2-ureidobenzamides, which could undergo further transformations to isatoic anhydrides . Chiral N-hydroxybenzamides were synthesized and used as precursors for chiral N-oxyl radicals, which promoted hydrogen atom transfer processes with moderate chiral discrimination . Additionally, the aminolysis of 3-(N alpha-acylpepidyloxy)-2-hydroxy-N-alkylbenzamides at elevated temperatures was investigated for the synthesis of defined peptide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. The molar refraction and polarizability of an antiemetic drug derivative were studied in aqueous sodium or lithium chloride solutions, showing stronger polarizability effects with increased drug concentration . The solubility of amino components in different solvents was also a factor in peptide couplings at elevated temperatures .
Scientific Research Applications
Synthesis and Characterization
Novel Derivatives Synthesis : Ienascu et al. (2009) synthesized new derivatives with an o-hydroxybenzamide structure, including ethyl esters and hydrazones, aiming to obtain biologically active compounds. The synthesized compounds were characterized by various spectroscopic methods (Ienascu et al., 2009).
Antioxidant Activity : Storozhok et al. (2013) synthesized sterically hindered phenols as potential antioxidants, including derivatives of 2-hydroxybenzamide. These compounds' molecular structures and hydrogen bond formations were analyzed using UV and IR spectroscopy (Storozhok et al., 2013).
Chemical Properties and Reactions
Zwitterion Formation : Liu et al. (2006) studied a compound crystallizing in a zwitterionic form due to intermolecular proton transfer, involving 2-hydroxybenzamide moieties. This study revealed insights into hydrogen bond formation and molecular networking (Liu et al., 2006).
Hydrogen Bonding Equilibrium : Majewska et al. (2009) conducted studies on 2-hydroxy-N,N-diethylbenzamide, focusing on intramolecular versus intermolecular hydrogen bond equilibrium and internal rotation, providing insights into the interaction of these compounds with the environment (Majewska et al., 2009).
Biological and Medical Applications
Antimicrobial Activity : Mahesh et al. (2015) synthesized new 2-amino-N-hydroxybenzamide derivatives with notable antibacterial and antifungal activities, compared to standard drugs (Mahesh et al., 2015).
Catalysts for Aerobic Oxidations : Capraro et al. (2014) synthesized chiral N-hydroxybenzamides as catalyst precursors for aerobic asymmetric oxidations. These compounds showed moderate chiral discrimination in hydrogen atom transfer processes (Capraro et al., 2014).
Anticancer Activity : Han et al. (2020) explored the anticancer activity of hydrazide-hydrazones derived from ethyl paraben, which includes 4-hydroxy-N'-[substituted methylidene] benzohydrazides, revealing their potential as anticancer agents (Han et al., 2020).
Biosensor Development : Karimi-Maleh et al. (2014) developed a biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for the determination of glutathione and piroxicam, showcasing the application in analytical chemistry (Karimi-Maleh et al., 2014).
HDAC Inhibitors for Cancer Treatment : Yu et al. (2018) reported on the design and development of N-hydroxybenzamide-based HDAC inhibitors. These inhibitors showed improved anti-proliferative activity against various cancer cell lines (Yu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-3-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEARKGOSBVSNJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90524826 |
Source
|
Record name | N-Ethyl-3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15788-98-4 |
Source
|
Record name | N-Ethyl-3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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